chemical properties of 2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone
chemical properties of 2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone
The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes specific chemical data with structural activity relationships (SAR) relevant to quinone chemistry.
Chemical Class: Halogenated Amino-Benzoquinones | CAS: 23019-38-7 (Analogous)[1][2]
Executive Summary
2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone is a tetra-substituted 1,4-benzoquinone derivative characterized by a "push-pull" electronic structure.[1] The presence of electron-withdrawing chlorine atoms at the 2,5-positions and electron-donating diethylamino groups at the 3,6-positions creates a highly stable, deeply colored chromophore with distinct electrochemical signatures.[1] This compound serves as a critical model system for studying intramolecular charge transfer (ICT), a precursor for functional dyes, and a scaffold for evaluating quinone-based redox cycling in biological systems.[1]
Chemical Identity & Structural Characterization[2][3][4][5][6][7]
Nomenclature and Identifiers[2]
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IUPAC Name: 2,5-dichloro-3,6-bis(diethylamino)cyclohexa-2,5-diene-1,4-dione[1][2]
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Molecular Formula: C₁₄H₂₀Cl₂N₂O₂[2]
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Molecular Weight: 319.23 g/mol [2]
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SMILES: CCN(CC)C1=C(Cl)C(=O)C(N(CC)CC)=C(Cl)C1=O
Structural Geometry
Unlike the planar parent molecule p-benzoquinone, the introduction of bulky diethylamino groups induces steric strain. Crystallographic data from homologous series suggest that the amino nitrogens likely adopt a twisted conformation relative to the quinone ring to minimize steric clash with the adjacent carbonyl oxygens and chlorine atoms. This twist disrupts perfect
| Parameter | Description |
| Crystal Habit | Deep red to purple prisms or needles.[1] |
| Electronic Character | Amphoteric redox center; "Push-Pull" system (Donor: -NEt₂ / Acceptor: -Cl, C=O).[1] |
| Dipole Moment | Zero (if centrosymmetric trans isomer) or Non-zero (if significant conformational twist breaks symmetry).[1] |
Synthesis Protocol
Core Principle: The synthesis relies on a double nucleophilic aromatic substitution (
Experimental Workflow
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Precursors: Chloranil (High Purity), Diethylamine (Anhydrous), Ethanol or Dichloromethane (Solvent).[1][2]
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Reaction Type: Exothermic Nucleophilic Substitution.[2]
Step-by-Step Methodology
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Preparation: Dissolve 10 mmol of chloranil in 50 mL of dichloromethane (DCM) or ethanol. The solution will be yellow.[2]
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Addition: Cool the solution to 0–5°C. Add 4.5 equivalents of diethylamine dropwise. Note: Excess amine acts as a base to neutralize the HCl byproduct.
-
Reaction: The solution will immediately darken to a deep red/purple color.[2] Allow to stir at room temperature for 2–4 hours.
-
Workup:
-
Purification: Recrystallize from hot ethanol or methanol to yield dark red crystals.
Synthesis Pathway Diagram
Caption: Step-wise nucleophilic substitution pathway converting electron-deficient chloranil to the electron-rich diamino-quinone.
Physicochemical Properties[10][11][12][13][14][15][16]
The substitution of chlorine with diethylamine drastically alters the physical properties, shifting the molecule from a potent oxidant (chloranil) to a more stable, electron-rich species.
| Property | Value / Characteristic | Notes |
| Melting Point | 135 – 150 °C (Range for homologs) | Dependent on crystal packing/polymorphs.[1] |
| Solubility | Soluble in DCM, CHCl₃, Benzene.[3] | Lipophilic diethyl chains increase solubility in non-polar solvents compared to unsubstituted amino-quinones.[1] |
| UV-Vis Absorption | Intramolecular Charge Transfer (ICT) band responsible for deep red/purple color.[1][3] | |
| Stability | High | Resistant to hydrolysis in neutral media; stable to air oxidation. |
Electrochemical & Reactivity Profile
Redox Behavior
This compound exhibits two reversible one-electron reduction steps.[1][2] The electron-donating amino groups shift the reduction potentials cathodically (more negative) compared to chloranil, making the compound harder to reduce.
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First Reduction (
): Quinone ( ) Semiquinone Radical Anion ( ). -
Second Reduction (
): Semiquinone (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) Dianion/Hydroquinone ( ).[1][3]
Redox Cycle Diagram
Caption: Reversible two-step redox system typical of stable amino-quinones in aprotic media.
Chemical Reactivity[2]
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Charge Transfer Complexes: Acts as a donor-acceptor molecule.[1][5] It can form complexes with strong Lewis acids, modulating its optical gap.
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Photochemical Stability: High photostability makes it a candidate for durable dyes, though prolonged UV exposure can induce dealkylation.[2]
Biological & Pharmacological Context
Note: While specific clinical data for the diethyl-derivative is limited, the class properties are well-defined.[1]
Mechanism of Action (Potential)[1][2]
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Redox Cycling: The quinone moiety can undergo enzymatic reduction (e.g., by P450 reductase) to the semiquinone.[3] In the presence of oxygen, this radical can transfer an electron to
, generating superoxide anions ( ) and regenerating the quinone.[1] This "futile cycling" generates oxidative stress (ROS), which is a primary mechanism of cytotoxicity for quinone-based antineoplastics.[1] -
Alkylation: Unlike aziridinyl-quinones (e.g., Diaziquone) which act as DNA alkylators, the diethylamino groups are chemically inert toward nucleophilic attack on DNA.[1][2] Therefore, the primary biological activity of this specific derivative is likely driven by oxidative stress rather than direct DNA cross-linking.
Toxicology[1][2]
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Hazard Class: Toxic if swallowed; Irritant.[2]
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Target Organs: Liver (metabolism of xenobiotics), Blood (potential for methemoglobinemia due to redox activity).[1][2]
References
-
Synthesis & Reactivity: Chloranil - Synthesis and use as reagent.[3][6][7] Wikipedia. Link
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Electrochemical Properties: Electrochemical properties of 2,5-bis(alkyl/arylamino)-1,4-benzoquinones. ResearchGate.[2][8] Link
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Crystal Structure Data: Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. MDPI Crystals. Link[1]
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Chemical Data: 2,5-BIS(N-DIETHYLAMINO)-3,6-DICHLORO-P-BENZOQUINONE Properties. ChemicalBook.[2] Link
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General Quinone Biology: Quinones as Electron Acceptors.[3][7] Journal of the American Chemical Society.[7] Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of Chloranil_Chemicalbook [chemicalbook.com]
- 7. Chloranil - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
